molecular formula C13H13ClN2O B7501570 N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide

N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide

Cat. No. B7501570
M. Wt: 248.71 g/mol
InChI Key: BOCJUNDIIMXHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, commonly known as CCMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CCMI is a pyrrole derivative that has been synthesized through various methods and has been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of CCMI is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes, such as histone deacetylases and phosphodiesterases. These enzymes play important roles in various cellular processes, including gene expression, cell proliferation, and apoptosis. By inhibiting these enzymes, CCMI may disrupt these processes, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
CCMI has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that CCMI inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of certain enzymes. Additionally, CCMI has been reported to exhibit anti-inflammatory and analgesic activities. In vivo studies have shown that CCMI reduces tumor growth and improves survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

CCMI has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, CCMI also has some limitations, including its relatively high cost and the need for special storage conditions to maintain its stability.

Future Directions

There are several future directions for the research on CCMI. One area of interest is the development of more efficient synthesis methods for CCMI. Another area of interest is the investigation of the potential applications of CCMI in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of CCMI and its biochemical and physiological effects.

Synthesis Methods

CCMI can be synthesized through various methods, including the reaction of 2-chlorobenzaldehyde with methylamine and pyrrole-2-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 2-chlorobenzaldehyde with methylamine and pyrrole-2-carboxamide, followed by the reduction of the resulting imine with sodium borohydride. These methods have been reported in scientific literature and have yielded high-quality CCMI.

Scientific Research Applications

CCMI has been investigated for its potential applications in medical research, particularly in the field of cancer treatment. Several studies have reported that CCMI exhibits anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. CCMI has also been investigated for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, CCMI has been reported to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-16(13(17)12-7-4-8-15-12)9-10-5-2-3-6-11(10)14/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCJUNDIIMXHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Cl)C(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide

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